molecular formula C23H20N4O2 B149353 AZ 12080282 dihydrochloride CAS No. 1126367-99-4

AZ 12080282 dihydrochloride

Cat. No.: B149353
CAS No.: 1126367-99-4
M. Wt: 384.4 g/mol
InChI Key: KMSKKYBHDQYHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZ 12080282 dihydrochloride is a chemical compound known for its role as an inhibitor of the Hedgehog signaling pathway. This pathway is crucial in various developmental processes and its dysregulation is associated with several types of cancer. The compound is chemically named N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(2-pyridinylmethoxy)benzamide dihydrochloride and has a molecular weight of 457.35 g/mol .

Preparation Methods

The synthesis of AZ 12080282 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure is synthesized by reacting 2-methylphenylamine with 1H-imidazole-2-carboxaldehyde under specific conditions to form an imidazole derivative.

    Introduction of the pyridinylmethoxy group: The imidazole derivative is then reacted with 2-pyridinylmethanol in the presence of a suitable catalyst to introduce the pyridinylmethoxy group.

    Formation of the final product: The final product, N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(2-pyridinylmethoxy)benzamide, is obtained by reacting the intermediate with 4-chlorobenzoyl chloride.

Chemical Reactions Analysis

AZ 12080282 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Hydrolysis: It can be hydrolyzed to break down into smaller components.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

AZ 12080282 dihydrochloride has several scientific research applications:

Mechanism of Action

AZ 12080282 dihydrochloride exerts its effects by inhibiting the Hedgehog signaling pathway. It specifically targets the Smoothened receptor, a key component of the pathway, and prevents its activation. This inhibition disrupts the downstream signaling cascade, leading to the suppression of gene expression regulated by the Hedgehog pathway. The compound also exhibits selectivity against p38 alpha, a protein kinase involved in inflammatory responses .

Comparison with Similar Compounds

AZ 12080282 dihydrochloride is unique in its high potency and selectivity as a Hedgehog signaling inhibitor. Similar compounds include:

These compounds share a common mechanism of action but differ in their potency, selectivity, and clinical applications.

Properties

IUPAC Name

N-[5-(1H-imidazol-2-yl)-2-methylphenyl]-4-(pyridin-2-ylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-16-5-6-18(22-25-12-13-26-22)14-21(16)27-23(28)17-7-9-20(10-8-17)29-15-19-4-2-3-11-24-19/h2-14H,15H2,1H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSKKYBHDQYHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CN2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.